N-{2-[(2-phenylethyl)amino]ethyl}acetamide
Description
Contextualization within Contemporary Amide and Amine Chemistry Research
Amides and amines are fundamental building blocks in organic chemistry and are prevalent in a vast array of biologically active molecules and functional materials. The 2-phenethylamine motif is a well-known pharmacophore present in numerous natural products and synthetic drugs, often associated with interactions with biological systems. nih.gov Similarly, the ethylenediamine (B42938) scaffold is a common feature in medicinal chemistry, known for its role in ligand design and its presence in various therapeutic agents. nih.gov
The study of molecules like N-{2-[(2-phenylethyl)amino]ethyl}acetamide is situated within the broader context of developing novel synthetic methodologies for creating complex amines and amides. Research in this area often focuses on creating libraries of structurally diverse compounds for biological screening or as intermediates for more complex targets. Substituted diamines, in particular, are essential building blocks for agrochemicals, pharmaceuticals, and organic materials. bohrium.com The synthesis of unsymmetrical vicinal diamines, such as the core of the title compound, is an active area of research, with methods like directed hydroamination being explored to achieve high efficiency and selectivity. nih.gov
The presence of both a secondary amine and an amide group offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships in medicinal chemistry. The N-acetyl group can influence the compound's polarity and hydrogen bonding capabilities, which are critical for its interaction with biological targets.
Rationale for Focused Academic Investigation of this compound
The primary rationale for the focused academic and industrial investigation of this compound and its analogs stems from their potential as key intermediates in the synthesis of high-value pharmaceutical compounds. A closely related compound, N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride, has been identified as a crucial intermediate in the preparation of Praziquantel, a significant anthelmintic drug. google.com This suggests that this compound could also serve as a precursor or a building block in the synthesis of Praziquantel or other biologically active heterocyclic compounds.
The investigation into such intermediates is driven by the need for more efficient, cost-effective, and scalable synthetic routes to established drugs. Research may focus on improving reaction yields, reducing the number of synthetic steps, and utilizing milder reaction conditions. By studying the synthesis and reactivity of this compound, chemists can gain valuable insights into the preparation of a broader class of N-substituted ethylenediamine derivatives with potential applications in drug discovery.
Strategic Research Aims and Objectives for this compound
The strategic aims and objectives for the research on this compound can be summarized as follows:
Development of Efficient Synthetic Methodologies: A primary objective is to establish a robust and high-yielding synthesis of this compound. This includes the optimization of reaction conditions, exploration of different catalysts, and the use of readily available starting materials. A plausible synthetic route could involve the reaction of N-(2-phenylethyl)ethylenediamine with an acetylating agent or the reaction of N-acetyl-ethylenediamine with a phenylethylating agent. Based on the synthesis of a similar compound, a likely approach would be the reaction of N-(2-phenyl)ethyl-2-aminoacetamide with a suitable two-carbon electrophile. google.com
Investigation of Physicochemical Properties: A thorough characterization of the physical and chemical properties of this compound is a fundamental objective. This data is essential for its application in further synthetic steps and for understanding its behavior in different chemical environments. While specific experimental data for the title compound is not readily available in the public domain, properties of the related compound N-(2-phenylethyl)acetamide are documented and can serve as a reference point.
Table 1: Physicochemical Properties of N-(2-phenylethyl)acetamide (CAS 877-95-2)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H13NO | cymitquimica.comchemicalbook.com |
| Molecular Weight | 163.22 g/mol | chemicalbook.com |
| Melting Point | 48-52 °C | chemicalbook.com |
| Boiling Point | 154 °C at 2 mmHg | chemicalbook.com |
| Solubility | Slightly soluble in Chloroform and Methanol | chemicalbook.com |
| Appearance | White to off-white solid | cymitquimica.com |
Creation of Analog Libraries: A strategic objective could be to use this compound as a scaffold to generate a library of derivatives. By modifying the phenylethyl and acetyl moieties, researchers can explore the structure-activity relationships of this class of compounds for various biological targets.
Table of Mentioned Compounds
Table 2: List of Chemical Compounds
| Common Name | Systematic Name |
|---|---|
| This compound | This compound |
| N-(2-phenylethyl)acetamide | N-(2-phenylethyl)acetamide |
| N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride | N-(2-phenylethyl)-2-((2,2-dimethoxyethyl)amino)acetamide hydrochloride |
| Praziquantel | 2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one |
| N-(2-phenylethyl)ethylenediamine | N'-(2-phenylethyl)ethane-1,2-diamine |
| N-acetyl-ethylenediamine | N-(2-aminoethyl)acetamide |
| N-(2-phenyl)ethyl-2-aminoacetamide | 2-amino-N-(2-phenylethyl)acetamide |
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[2-(2-phenylethylamino)ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-11(15)14-10-9-13-8-7-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,15) |
InChI Key |
LTBLBHIFFQXSNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Molecular Structure and Theoretical Chemistry of N 2 2 Phenylethyl Amino Ethyl Acetamide
Computational Molecular Modeling and Simulation Studies
Pharmacophore Development Based on the N-{2-[(2-phenylethyl)amino]ethyl}acetamide Scaffold
No studies detailing the development of pharmacophore models based on the this compound scaffold are present in the current scientific literature. Such studies would typically involve the identification and spatial arrangement of key chemical features essential for biological activity, derived from a series of active analogues. Without a known biological target or a set of active compounds, this analysis is not possible.
Theoretical Analysis of Intermolecular Interactions and Crystal Packing
A theoretical analysis of intermolecular interactions and crystal packing requires crystallographic data, typically obtained through X-ray diffraction of a solid sample, or high-level computational modeling. No crystallographic information for this compound has been deposited in crystallographic databases. Furthermore, no computational studies detailing its preferred conformations, hydrogen bonding patterns, or other non-covalent interactions that would govern its crystal packing have been published.
Mechanistic Studies of N 2 2 Phenylethyl Amino Ethyl Acetamide at the Molecular Level in Vitro and in Silico Focus
Elucidation of Potential Mechanisms of Action (Hypothetical Frameworks)
Uncovering the mechanism of action of a new chemical entity is a primary objective of early-stage research. This involves a multi-pronged approach to determine how the compound interacts with biological systems at a molecular level.
In Vitro Enzyme Kinetic Modulation and Inhibition/Activation Analysis (Non-Clinical)
A standard initial screen would involve testing the compound against a panel of clinically relevant enzymes to determine if it acts as an inhibitor or an activator. Should any significant activity be observed, further kinetic studies would be necessary to characterize the nature of the interaction.
Hypothetical Enzyme Inhibition Data
| Target Enzyme | IC₅₀ (µM) | Type of Inhibition |
| Enzyme A | Data not available | Data not available |
| Enzyme B | Data not available | Data not available |
| Enzyme C | Data not available | Data not available |
In Vitro Receptor Binding and Ligand-Induced Conformational Changes (Non-Clinical)
Receptor binding assays are employed to ascertain whether a compound can bind to specific cellular receptors. These assays measure the affinity of the compound for the receptor. Subsequent functional assays would then determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Hypothetical Receptor Binding Affinity Data
| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity |
| Receptor X | Data not available | Data not available |
| Receptor Y | Data not available | Data not available |
| Receptor Z | Data not available | Data not available |
Interaction Profiling with Model Biochemical Pathways (In Vitro, Non-Clinical)
To understand the broader cellular impact, the compound would be studied in the context of key biochemical pathways. This could involve cell-based assays that measure changes in signaling molecules or metabolic products following exposure to the compound.
Identification of Novel Biological Targets (In Vitro and Non-Clinical Cell Models)
When the primary targets of a compound are unknown, unbiased screening methods are utilized to identify its molecular binding partners within the complex environment of the cell.
Affinity-Based Proteomic Profiling and Target Deconvolution Strategies (In Vitro)
Affinity-based proteomics is a powerful technique to "fish" for protein targets from a cell lysate. This method involves immobilizing a derivative of the compound onto a solid support and then identifying the proteins that bind to it.
Chemoproteomics Approaches for Direct Target Engagement (In Vitro)
Chemoproteomics employs chemical probes, often based on the compound of interest, to directly identify protein targets within living cells. These probes can be designed to form a covalent bond with their target upon binding, allowing for subsequent isolation and identification via mass spectrometry. nih.gov
No Publicly Available Research on the Cellular Uptake and Intracellular Distribution of N-{2-[(2-phenylethyl)amino]ethyl}acetamide
A comprehensive review of scientific literature and research databases reveals a significant gap in the understanding of the cellular dynamics of the chemical compound this compound. To date, there are no publicly available in vitro or in silico studies that specifically investigate the mechanisms of its cellular uptake and subsequent intracellular distribution in non-clinical cell models.
Despite the importance of understanding how chemical compounds interact with cells for various scientific and therapeutic applications, research on the molecular-level interactions of this compound appears to be limited or has not been published in accessible scientific literature. Consequently, detailed research findings, data tables, and mechanistic insights into its cellular behavior are not available.
The study of cellular uptake and intracellular distribution is fundamental to characterizing the biological activity of a compound. Such research typically involves a variety of experimental and computational approaches:
In vitro cell culture models: Utilizing immortalized cell lines or primary cells to study the transport of a compound across the cell membrane and its localization within subcellular compartments.
Fluorescence microscopy: Employing fluorescently labeled versions of the compound to visualize its accumulation and distribution within cells in real-time.
Quantitative analysis: Using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to measure the concentration of the compound inside the cell and its various organelles.
In silico modeling: Applying computational methods to predict the compound's ability to permeate cell membranes and to identify potential interactions with cellular components based on its physicochemical properties.
The absence of such studies for this compound means that critical information regarding its bioavailability at the cellular level, its potential intracellular targets, and its mechanisms of action remains unknown. Further research is necessary to elucidate these fundamental aspects of its cellular biology.
Structure Activity Relationship Sar Studies for N 2 2 Phenylethyl Amino Ethyl Acetamide Derivatives
Design Principles for Comprehensive SAR Investigations
A thorough understanding of how structural modifications impact the biological activity of N-{2-[(2-phenylethyl)amino]ethyl}acetamide derivatives is foundational to medicinal chemistry. This involves a systematic approach to altering the molecule and observing the resultant effects on its interaction with a biological target.
Systematic modification of functional groups is a cornerstone of SAR studies. In the context of this compound, this involves altering three primary regions of the molecule: the phenylethyl moiety, the ethylenediamine (B42938) linker, and the terminal acetamide (B32628) group.
The phenylethyl group offers several avenues for modification. Substitution on the phenyl ring can probe the electronic and steric requirements of the binding pocket. For instance, introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) at the ortho, meta, or para positions can significantly influence activity. SAR studies on related phenethylamine (B48288) derivatives have shown that the position and nature of these substituents are crucial for receptor affinity and selectivity. biomolther.orgbiomolther.orgnih.gov For example, para-substitution with alkyl or halogen groups can have a positive effect on binding affinity. nih.gov
The ethylenediamine linker can be modified by altering its length or rigidity. Introducing constraints, such as cyclization, can provide valuable information about the bioactive conformation of the molecule. researchgate.netnih.gov
The terminal acetamide group can be readily altered. The acetyl group can be replaced with other acyl groups of varying chain length and branching (e.g., propionyl, isobutyryl) to explore the hydrophobic tolerance of the binding site. The amide nitrogen can also be substituted, or the entire acetamide group can be replaced with bioisosteres.
Isosteric and bioisosteric replacements are a key strategy to fine-tune the physicochemical properties of a molecule while retaining its biological activity. cambridgemedchemconsulting.com Bioisosteres are atoms or groups of atoms that share similar steric, electronic, or solubility characteristics. For example, a hydroxyl group (-OH) could be replaced by a thiol group (-SH) or an amino group (-NH₂). Similarly, a phenyl ring could be replaced by a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to explore additional hydrogen bonding interactions or alter metabolic stability. biomolther.org
A hypothetical SAR study on this compound derivatives might yield data like that presented in the interactive table below, illustrating the impact of phenyl ring substitutions.
| Compound ID | R1 | R2 | R3 | R4 | R5 | Biological Activity (IC₅₀, nM) |
| 1a | H | H | H | H | H | 150 |
| 1b | 4-Cl | H | H | H | H | 75 |
| 1c | 4-CH₃ | H | H | H | H | 90 |
| 1d | 4-OCH₃ | H | H | H | H | 200 |
| 1e | 3-Cl | H | H | H | H | 180 |
| 1f | 2-Cl | H | H | H | H | 350 |
This table presents hypothetical data for illustrative purposes.
Biological systems are chiral environments, and as such, the stereochemistry of a drug molecule can have a profound impact on its interaction with its target. For derivatives of this compound, chiral centers can be introduced, for instance, by substitution on the ethyl chains.
The separation and biological evaluation of enantiomers are crucial to understanding the stereochemical requirements for activity. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). Docking simulations of related phenethylamine derivatives have shown that different stereoisomers can adopt distinct binding poses within a receptor active site, leading to differences in binding affinity. nih.gov For example, studies on chiral 1-phenylethylamine (B125046) derivatives have demonstrated the importance of stereochemistry in their biological applications. nih.gov
A hypothetical study exploring the influence of a chiral center on the ethylenediamine linker of an this compound derivative might produce the following results:
| Compound ID | Stereochemistry | Biological Activity (IC₅₀, nM) |
| 2a | Racemate | 100 |
| 2b | (S)-enantiomer | 25 |
| 2c | (R)-enantiomer | 500 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. For this compound derivatives, a wide range of descriptors can be calculated, including:
Electronic descriptors: These describe the electron distribution in a molecule and include parameters like Hammett constants (σ), dipole moment, and partial atomic charges.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and Taft steric parameters (Es).
Hydrophobic descriptors: These quantify the lipophilicity of a molecule, with the partition coefficient (logP) and distribution coefficient (logD) being the most common.
Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.
The selection of appropriate descriptors is crucial for building a predictive QSAR model.
Once the molecular descriptors have been calculated, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. acs.orgnih.gov
A generic QSAR equation might take the form:
log(1/IC₅₀) = c₁σ + c₂logP + c₃*Es + ... + k
where c₁, c₂, and c₃ are coefficients determined by the regression analysis, and k is a constant.
The predictive power of a QSAR model must be rigorously validated. This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability. Statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE) are used to assess the quality of the model. acs.orgnih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can provide further insights into the steric and electrostatic fields around the molecules that are important for activity. acs.orgnih.gov
Application of Ligand Efficiency Metrics in Derivative Optimization
In the process of optimizing a lead compound, it is not sufficient to simply increase its potency. It is also important to consider the efficiency with which the molecule achieves this potency. Ligand efficiency (LE) metrics provide a way to normalize the potency of a compound by its size, typically the number of non-hydrogen atoms (heavy atom count, HAC). wikipedia.org
The Ligand Efficiency (LE) is calculated as:
LE = -ΔG / N
where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. This can be approximated as:
LE = 1.4 * (-logIC₅₀) / N
Another important metric is the Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity:
LLE = pIC₅₀ - logP
Optimizing for high LE and LLE values can help to identify compounds that have a good balance of potency and physicochemical properties, making them more likely to have favorable pharmacokinetic and safety profiles. core.ac.uk
The table below illustrates how these metrics could be applied to a hypothetical series of this compound derivatives.
| Compound ID | IC₅₀ (nM) | pIC₅₀ | Heavy Atom Count (HAC) | logP | LE | LLE |
| 3a | 200 | 6.70 | 15 | 0.62 | 0.45 | 4.50 |
| 3b | 50 | 7.30 | 18 | 0.84 | 0.56 | 5.24 |
| 3c | 10 | 8.00 | 20 | 1.05 | 0.56 | 6.20 |
| 3d | 5 | 8.30 | 25 | 1.52 | 0.46 | 5.73 |
This table presents hypothetical data for illustrative purposes.
Advanced Analytical Methodologies for N 2 2 Phenylethyl Amino Ethyl Acetamide Research
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of N-{2-[(2-phenylethyl)amino]ethyl}acetamide. These techniques provide detailed information about the molecular framework, functional groups, and elemental composition.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a definitive structural confirmation of this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopies (such as COSY and HSQC), would be employed.
Based on the structure of this compound, the following theoretical ¹H and ¹³C NMR chemical shifts can be predicted. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | ~7.20-7.35 | Multiplet | 5H |
| -CH₂-Ph | ~2.80 | Triplet | 2H |
| Ph-CH₂-NH-CH₂- | ~2.90 | Triplet | 2H |
| -NH-CH₂-CH₂-NH- | ~2.75 | Triplet | 2H |
| -CH₂-NH-C(O)- | ~3.30 | Quartet | 2H |
| -NH- (amide) | ~6.00 | Broad Singlet | 1H |
| -NH- (amine) | Variable | Broad Singlet | 1H |
| C(O)-CH₃ | ~1.95 | Singlet | 3H |
Predicted ¹³C NMR Data
| Carbon Atom | Chemical Shift (ppm) |
| C=O (amide) | ~170.0 |
| Phenyl C (quaternary) | ~139.0 |
| Phenyl CH | ~128.5, ~128.3, ~126.2 |
| -CH₂-Ph | ~36.0 |
| Ph-CH₂-NH-CH₂- | ~50.0 |
| -NH-CH₂-CH₂-NH- | ~49.0 |
| -CH₂-NH-C(O)- | ~39.0 |
| C(O)-CH₃ | ~23.0 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
Expected IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretching | 3300-3500 (broad) |
| N-H (amide) | Stretching | 3230-3270 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=O (amide I) | Stretching | 1630-1680 |
| N-H (amide II) | Bending | 1520-1570 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1020-1250 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector would be utilized.
The exact mass of this compound (C₁₂H₁₈N₂O) is 206.1419 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value. Fragmentation analysis would likely show characteristic losses, such as the cleavage of the ethylamine (B1201723) bridge or the loss of the acetamide (B32628) group, providing further structural confirmation.
Advanced Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from any impurities, starting materials, or byproducts, as well as for the quantitative determination of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. A typical Reverse-Phase HPLC (RP-HPLC) method would be developed and validated.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Gas Chromatography (GC) for Analysis of Volatile Derivatives or Degradation Products
While this compound itself has low volatility, Gas Chromatography (GC) can be employed for the analysis of any volatile impurities or degradation products. For the analysis of the parent compound, derivatization to increase its volatility would be necessary. A common derivatization strategy for amines is silylation.
Hypothetical GC Method for a Silylated Derivative
| Parameter | Condition |
| Column | DB-5ms (or equivalent) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C |
If coupled with a mass spectrometer (GC-MS), this method would also provide structural information about any separated volatile compounds.
Biophysical Techniques for Molecular Interactions
The characterization of the interaction between a ligand, such as this compound, and its biological receptor is fundamental to drug discovery and molecular biology. Biophysical techniques offer direct measurement of the binding events, providing insights into the forces that drive the interaction and the rates at which they occur.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur during a binding event. tainstruments.comnih.gov This method allows for the determination of the complete thermodynamic profile of a molecular interaction in a single experiment. nih.govmdpi.com By directly measuring the heat absorbed or released during the binding of this compound to its target molecule, ITC can determine the binding affinity (K_D), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. khanacademy.org
The principle of ITC involves the incremental titration of a solution of this compound into a sample cell containing a solution of the target macromolecule, all while maintaining a constant temperature. khanacademy.org The resulting heat changes are measured and plotted against the molar ratio of the ligand to the target. The shape of the resulting binding isotherm can be analyzed to extract the thermodynamic parameters of the interaction.
A hypothetical ITC experiment to characterize the binding of this compound to a target protein, such as a G-protein coupled receptor or an enzyme, would involve preparing solutions of the compound and the protein in a matched buffer to minimize heats of dilution. tainstruments.com The experiment would be conducted at a physiologically relevant temperature, for instance, 25°C. nih.gov The data obtained would reveal whether the binding is enthalpically or entropically driven, providing valuable information about the nature of the binding forces, such as hydrogen bonds and van der Waals interactions versus hydrophobic effects. khanacademy.org
Hypothetical Thermodynamic Binding Parameters of this compound with a Target Protein as Determined by ITC
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | - |
| Association Constant (K_a) | 2.5 x 10^5 | M^-1 |
| Dissociation Constant (K_D) | 4.0 | µM |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (ΔS) | 5.2 | cal/mol·K |
This table presents hypothetical data for illustrative purposes.
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. nih.govnih.gov This method is highly sensitive to changes in the refractive index at the surface of a sensor chip, which occur when an analyte in solution binds to a ligand immobilized on the chip surface. nih.gov SPR provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. nih.gov
In a hypothetical SPR experiment to study the interaction of this compound, the target protein would first be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal. The association phase is monitored until equilibrium is reached, after which a buffer solution is flowed over the surface to monitor the dissociation of the compound from the protein.
The resulting sensorgram, a plot of the SPR response versus time, provides a detailed record of the binding and dissociation events. Analysis of the association and dissociation phases of the sensorgram allows for the determination of the kinetic rate constants. This information is crucial for understanding the dynamics of the interaction, such as how quickly the compound binds to its target and how long it remains bound.
Hypothetical Kinetic Parameters for the Interaction of this compound with an Immobilized Target Protein as Determined by SPR
| Parameter | Value | Unit |
| Association Rate Constant (k_a) | 1.2 x 10^4 | M^-1s^-1 |
| Dissociation Rate Constant (k_d) | 4.8 x 10^-2 | s^-1 |
| Dissociation Constant (K_D) | 4.0 | µM |
This table presents hypothetical data for illustrative purposes.
Exploratory Biological Activity Research of N 2 2 Phenylethyl Amino Ethyl Acetamide in Vitro and Non Clinical
In Vitro Screening Platforms for Initial Biological Potential Assessment
A comprehensive review of scientific literature and publicly accessible databases reveals a lack of published research on the in vitro biological activity of the specific chemical compound N-{2-[(2-phenylethyl)amino]ethyl}acetamide. As such, there is no available data to report on its evaluation through various screening platforms.
High-Throughput Enzyme Activity Assays (e.g., Hydrolases, Kinases, Transferases)
There is no publicly available information detailing the screening of this compound in high-throughput enzyme activity assays. Consequently, its potential to inhibit or modulate the activity of enzyme classes such as hydrolases, kinases, or transferases has not been documented.
Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels)
No studies have been published that investigate the affinity of this compound for any G-protein coupled receptors (GPCRs), ion channels, or other receptor types. Therefore, its receptor binding profile and any potential agonist or antagonist effects remain uncharacterized.
In Vitro Investigation of Modulatory Effects on Key Biochemical Pathways
Consistent with the absence of initial screening data, there is no research available on the modulatory effects of this compound on key biochemical pathways in vitro.
Analysis of Signal Transduction Pathway Components
There are no published studies analyzing the impact of this compound on the components of any signal transduction pathways. Its potential to influence signaling cascades is currently unknown.
Interrogation of Metabolic Pathway Intermediates and Enzyme Activities
No research has been conducted or published on the effects of this compound on metabolic pathway intermediates or the activities of metabolic enzymes.
General Pharmacological Profiling in Non-Clinical Settings
Inclusion in Broad High-Throughput Screening Libraries for Diverse Biological Activities
There is no direct evidence in the accessible scientific literature to confirm the inclusion of this compound in broad high-throughput screening (HTS) libraries. HTS campaigns typically involve the rapid, automated testing of large numbers of compounds against a variety of biological targets to identify potential "hits." While many academic and commercial entities maintain extensive compound libraries for such purposes, the specific composition of these libraries is often proprietary or not exhaustively detailed in publications.
An extensive search of prominent chemical and bioactivity databases, such as PubChem and ChEMBL, did not reveal any publicly accessible HTS data associated with this compound. This suggests that if the compound has been screened, the results have not been deposited in these public repositories.
Initial Assessment of Selectivity and Promiscuity against a Panel of Diverse Biological Targets
In the absence of data from high-throughput screening or other pharmacological profiling studies, an initial assessment of the selectivity and promiscuity of this compound against a panel of diverse biological targets cannot be provided. The selectivity of a compound refers to its ability to interact with a specific target with high affinity, while showing significantly lower affinity for other targets. Promiscuity, conversely, describes the tendency of a compound to bind to multiple, often unrelated, biological targets.
Data Tables
No data is available to populate tables for this section.
Future Directions and Emerging Research Perspectives for N 2 2 Phenylethyl Amino Ethyl Acetamide
Advanced Analogue Development with Tuned Molecular Properties and Bioactivity
The structural framework of N-{2-[(2-phenylethyl)amino]ethyl}acetamide offers a versatile scaffold for the design and synthesis of a diverse library of analogues with fine-tuned molecular properties and biological activities. Strategic modifications to different parts of the molecule can lead to derivatives with enhanced potency, selectivity, and pharmacokinetic profiles for various biological targets.
Key areas for analogue development include:
Substitution on the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the aromatic ring of the phenylethyl group can significantly influence the compound's lipophilicity, electronic properties, and steric profile. These changes can, in turn, affect how the molecule interacts with biological targets.
Modification of the Ethylamino Linker: Altering the length and rigidity of the ethylamino chain can impact the conformational flexibility of the molecule. Introducing substituents on the linker or incorporating it into a cyclic system could optimize the spatial arrangement of the key pharmacophoric features.
Variation of the Acetamide (B32628) Group: The acetamide moiety can be replaced with other acyl groups (e.g., propionamide, benzamide) or functional groups capable of hydrogen bonding to explore their influence on target binding and solubility. The nitrogen of the acetamide could also be part of a heterocyclic ring system.
The systematic exploration of these structural modifications, guided by structure-activity relationship (SAR) studies, will be crucial in developing analogues with desired biological activities. Compounds with acetamide linkages are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.gov
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization Process
Recent advancements in artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. mdpi.com These computational tools can be powerfully applied to accelerate the discovery and optimization of this compound analogues.
Potential applications of AI and ML in this context include:
Predictive Modeling: Machine learning models can be trained on existing data from related compounds to predict the physicochemical properties, bioactivity, and potential toxicity of novel, unsynthesized analogues. This in-silico screening can help prioritize the most promising candidates for synthesis, saving time and resources.
Generative Models: Generative AI algorithms can design novel molecular structures with desired properties from scratch. By defining a set of target parameters (e.g., high binding affinity to a specific protein, optimal solubility), these models can propose new this compound derivatives that are likely to be successful.
Synthesis Route Optimization: AI tools can analyze vast amounts of chemical reaction data to predict the most efficient and high-yielding synthetic routes for complex analogues. This can aid in overcoming synthetic challenges and facilitate the rapid production of compound libraries for screening.
The integration of these computational approaches will undoubtedly streamline the analogue development process, enabling a more targeted and efficient exploration of the chemical space around the this compound scaffold.
Exploration of Novel Reaction Chemistries for the Efficient Synthesis of Complex this compound Structures
The efficient synthesis of a diverse range of this compound analogues necessitates the exploration and application of modern and innovative reaction chemistries. While traditional methods for forming amide and amine bonds are well-established, novel catalytic systems and synthetic strategies can offer significant advantages in terms of efficiency, selectivity, and substrate scope.
Future synthetic research could focus on:
Advanced Coupling Reagents: The development and utilization of novel coupling reagents for amide bond formation can lead to milder reaction conditions, reduced side products, and improved yields. google.com
Catalytic C-N Bond Formation: Transition-metal catalyzed cross-coupling reactions provide powerful tools for constructing the C-N bonds within the molecule's backbone. Exploring new catalysts and reaction conditions can enable the synthesis of previously inaccessible structures.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of this compound and its derivatives could significantly streamline their production.
Biocatalysis: The use of enzymes as catalysts can offer unparalleled selectivity and efficiency for specific chemical transformations. Exploring enzymatic routes for the synthesis or modification of these compounds could provide environmentally friendly and highly specific synthetic methods.
By embracing these modern synthetic methodologies, chemists can expand the accessible chemical space of this compound derivatives and efficiently produce complex molecules for further investigation.
Contribution of this compound Research to Fundamental Chemical and Biological Understanding
Research focused on this compound and its analogues is poised to contribute significantly to our fundamental understanding of chemical and biological principles. The phenylethylamine scaffold is a common motif in many biologically active compounds, and amides are fundamental functional groups in chemistry and biology. cymitquimica.com
Potential areas of contribution include:
Elucidation of Structure-Activity Relationships (SAR): A systematic study of a library of this compound analogues against various biological targets will provide valuable data for understanding how specific structural features influence biological activity. This knowledge can be applied to the rational design of other bioactive molecules.
Probing Biological Pathways: Well-designed analogues can serve as chemical probes to investigate the function of specific proteins or biological pathways. By observing the effects of these compounds on cellular systems, researchers can gain insights into complex biological processes.
Development of New Synthetic Methodologies: The pursuit of efficient synthetic routes to complex analogues can drive the development of new chemical reactions and strategies that have broader applications in organic synthesis. The synthesis of various 2-(alkylamino)acetamides has been reported, providing a basis for further synthetic exploration. researchgate.net
Understanding Molecular Recognition: Studying the interactions of these molecules with their biological targets at an atomic level can provide fundamental insights into the principles of molecular recognition, including the roles of hydrogen bonding, hydrophobic interactions, and electrostatic forces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
